Locostatin
Beschreibung
Locostatin (C₁₇H₁₄N₂O₃) is an organic compound initially identified for its role in inhibiting cell migration by targeting the Raf Kinase Inhibitory Protein (RKIP), a member of the Phosphatidylethanolamine Binding Protein (PEBP) family . Notably, this compound induces cytoskeletal disruption and microtubule abnormalities in mouse embryonic fibroblasts (MEFs), impairing wound healing in a dose-dependent manner (20–50 µM) . Its mechanism involves covalent modification of His86 in RKIP, with reaction kinetics (theoretical rate constant: 6 M⁻¹s⁻¹; experimental: 13 M⁻¹s⁻¹) validated computationally .
Eigenschaften
IUPAC Name |
4-benzyl-3-but-2-enoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZAFVPPWUIPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Key Starting Materials
The primary starting materials for this compound synthesis include:
- (S)-4-benzyloxazolidin-2-one
- 2-bromoacetyl bromide
- Triethylphosphite
- Appropriate aldehydes for Horner-Wadsworth-Emmons (HWE) reaction
Detailed Preparation Methods
Standard Synthetic Route
The most commonly reported synthesis of this compound involves a multi-step approach starting from (S)-4-benzyloxazolidin-2-one (3). The synthetic pathway proceeds as follows:
Step 1: Acylation of oxazolidinone
The oxazolidinone (3) is acylated using 2-bromoacetyl bromide and n-butyllithium in THF at -78°C to form intermediate (6).
O
NH + Br-CH2-CO-Br → O
| |
O O
Ph Ph
|
O
|
Br
Step 2: Arbuzov reaction
The bromide intermediate (6) undergoes an Arbuzov reaction with triethylphosphite at 50°C to produce phosphonate (7) in nearly quantitative yield.
O O
| |
N N
O O
Ph Ph
| |
O O
| |
Br P(OEt)2
||
O
Step 3: Horner-Wadsworth-Emmons reaction
The phosphonate (7) is subjected to a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde (8) using NaH in THF at room temperature to yield this compound (9) with predominantly E-isomer geometry (74% yield).
Reaction Conditions and Parameters
Table 1 summarizes the key reaction conditions for the standard synthetic route:
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-BuLi, 2-bromoacetyl bromide | THF | -78°C | 1h | 70 |
| 2 | P(OEt)₃ | Neat | 50°C | 16h | 100 |
| 3 | Aldehyde (8), NaH | THF | rt | 1h | 74 |
Synthesis of this compound Analogs and Derivatives
Biotinylated this compound Probe
For research purposes requiring detection and visualization of this compound-protein interactions, biotinylated analogs have been synthesized. The preparation involves:
Step 1: Coupling 1-amino-10-undecene (1) with biotin using EDC and HOBt in DMF at room temperature (85% yield).
Step 2: Cross-metathesis reaction between the biotin-coupled product (2) and this compound derivative (4) using Hoveyda-Grubbs second-generation catalyst (HG-II) in acetic acid at 40°C (26% yield).
8 8
| |
NH2 → N-H-Biotin → N-H-Biotin
|
N-O-O-Ph-O
PEGylated this compound Derivatives
To improve water solubility and potentially enhance pharmacokinetic properties, PEGylated this compound derivatives have been prepared through the following route:
Step 1: Alkylation of triethylene glycol (10) with 5-chloro-1-pentyne using sodium hydride in THF at 60°C (60% yield).
Step 2: Swern oxidation of the resulting alcohol (11) to form aldehyde (12) (47% yield).
Step 3: Horner-Wadsworth-Emmons reaction with phosphonate (7) to yield PEGylated this compound derivative (13) (26% yield).
Step 4: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biotin to produce the final bifunctional probe (16) (68% yield).
Analytical Characterization of Synthetic Products
Spectroscopic Analysis
This compound and its derivatives are typically characterized using the following techniques:
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming structure and stereochemistry, particularly the E/Z configuration of the unsaturated side chain. The characteristic signals include the oxazolidinone ring protons, the benzyl group, and the α,β-unsaturated carbonyl moiety.
Mass Spectrometry: LC-ESI-MS/MS has been employed to confirm molecular weight and analyze reaction products. For this compound-protein adducts, specialized MS techniques are used to identify modification sites, as described in studies with RKIP.
Chromatographic Methods
HPLC purification and analysis of this compound typically employs C18 columns with acetonitrile/water gradients containing 0.1% acetic acid, at flow rates of approximately 50 mL/min.
Optimization Strategies and Scale-up Considerations
Yield Improvement
Several factors have been identified as critical for optimizing this compound synthesis:
Temperature control: The Horner-Wadsworth-Emmons reaction is particularly sensitive to temperature, with optimal results achieved by strict temperature regulation to prevent decomposition.
Base selection: For the HWE reaction, LDA has been found to be more effective than alkali hexamethyldisilazides in some cases.
Solvent effects: The choice of solvent significantly impacts stereoselectivity, with THF generally favoring E-isomer formation.
Scale-up Challenges
When scaling up this compound synthesis, several challenges have been reported:
The temperature-sensitive nature of some intermediates requires careful control during scale-up.
The cross-metathesis step in synthesizing this compound probes has shown variable efficiency depending on catalyst selection. While second-generation Grubbs catalyst was unsuccessful in some attempts, the more stable Hoveyda-Grubbs second-generation catalyst in acetic acid yielded the desired product exclusively as the E-isomer.
Analyse Chemischer Reaktionen
Covalent Modification of RKIP
Locostatin reacts irreversibly with RKIP via nucleophilic alkylation, targeting His86 in RKIP’s conserved ligand-binding pocket . This reaction involves:
-
Electrophilic attack : The crotonyl group of this compound reacts with the imidazole ring of His86, forming a covalent adduct.
-
Hydrolysis : Over time, the crotonyl group undergoes partial hydrolysis, leaving a butyrate adduct attached to RKIP .
Key Reaction Parameters:
Specificity of Protein Interactions
This compound selectively disrupts RKIP’s binding to Raf-1 kinase and G protein-coupled receptor kinase 2 (GRK2) but not to IKKα or TAK1 . This specificity arises from:
-
Steric hindrance : this compound occupies the ligand-binding pocket, blocking access to Raf-1 and GRK2.
-
Conformational changes : Covalent modification alters RKIP’s structure, destabilizing interactions with select partners .
Binding Disruption Efficiency:
Kinetic and Mechanistic Insights
-
Time dependence : Disruption of RKIP-Raf-1 binding requires ≥6 hours of preincubation at 37°C .
-
Temperature sensitivity : No binding disruption occurs at 4°C due to slowed reaction kinetics .
-
Irreversibility : The covalent nature of this compound-RKIP binding prevents RKIP from reassociating with Raf-1 or GRK2 .
Structural and Analytical Evidence
-
Mass spectrometry : Tandem LC-ESI-MS/MS confirmed alkylation of His86 and identified the butyrate adduct .
-
Computational modeling : Molecular docking positioned His86 near this compound’s electrophilic β-carbon, supporting the proposed reaction mechanism .
-
NMR studies : A non-reactive this compound precursor ((S)-4-benzyl-2-oxazolidinone) bound RKIP’s pocket without covalent modification, validating the necessity of the crotonyl group for reactivity .
Aggregation and Solubility Considerations
High concentrations of this compound (≥100 µM) induce RKIP aggregation, resolubilized using surfactants like Progenta AALS I . Aggregation is likely due to hydrophobic interactions between modified RKIP molecules .
Wissenschaftliche Forschungsanwendungen
Locostatin is a compound with several research applications, primarily centered around its role as an inhibitor of Raf kinase inhibitory protein (RKIP) and its effects on cytokine production, cell migration, and inflammation .
Scientific Research Applications
Inhibition of Cytokine Production and T Cell Anergy:
- This compound has been shown to induce T cell anergy by blocking cytokine production after antigen recall . This effect is associated with a reduction in Erk phosphorylation .
- In vivo treatment with this compound inhibits TNF-α production upon triggering antigen-specific T cells . This effect has been demonstrated in both murine and human lymphocytes .
- This compound blocks T cell receptor (TCR) and lipopolysaccharide (LPS)-induced cytokine production, suggesting it can target T cell responses during autoimmunity and TLR stimulation during septicemia .
Effects on Cell Migration:
- This compound treatment of wild-type mouse embryonic fibroblasts (MEFs) inhibits cell migration following wounding . RKIP deficiency impairs migration further, suggesting that this compound's effects on cytoskeletal structure and migration occur through mechanisms independent of its binding to RKIP and Raf/MAP kinase signaling .
- At a concentration of 50 µM, this compound impairs wound healing in RKIP +/+ MEFs, reducing migration by 40±5% compared to vehicle treatment .
- This compound causes a collapse of the cytoskeleton, as evidenced by reduced actin staining throughout the cell .
Potential Therapeutic Uses:
- This compound has been proposed as a potential therapeutic to control inflammation, sepsis, and autoimmune diseases .
- It inhibits extracellular matrix production, proliferation, and migration in human uterine leiomyoma cells .
This compound-based Chemical Probes:
- This compound-based chemical probes have been synthesized and evaluated for their ability and selectivity towards the binding of phosphatidylethanolamine-binding proteins (PEBP) .
Limitations and Considerations:
Wirkmechanismus
Locostatin exerts its effects by binding to the Raf kinase inhibitor protein (RKIP), thereby disrupting its interaction with Raf-1 kinase. This inhibition prevents the phosphorylation and activation of Raf-1, leading to the suppression of downstream signaling pathways involved in cell migration and proliferation. The molecular targets and pathways involved include the Raf/MEK/ERK signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Locostatin vs. Statins (Lovastatin, Atorvastatin)
This compound vs. RKIP-Binding Compounds
- PfRKIP Modulators : Compounds targeting Plasmodium RKIP (PfRKIP) show anti-malarial activity but lack cross-reactivity with human RKIP .
Mechanistic Divergence
- This compound : Effects are RKIP-independent in cytoskeletal disruption, as shown in RKIP-deficient MEFs .
Biologische Aktivität
Locostatin is a small molecule inhibitor known for its role in modulating the activity of Raf kinase inhibitor protein (RKIP). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of inflammation, cancer, and immune response modulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.
This compound functions primarily by covalently binding to RKIP, disrupting its interactions with various signaling proteins. The binding occurs at a specific nucleophilic residue, His86, located within RKIP's ligand-binding pocket. This interaction leads to alterations in RKIP's ability to associate with key partners such as Raf-1 kinase and G protein-coupled receptor kinase 2 (GRK2), while not affecting its binding to other proteins like inhibitor of κB kinase α (IKKα) and transforming growth factor β-activated kinase 1 (TAK1) .
Key Findings on Mechanism
- Covalent Binding : this compound modifies RKIP through alkylation, specifically targeting His86 .
- Disruption of Protein Interactions : It inhibits the association of RKIP with Raf-1 and GRK2, which are critical for multiple signaling pathways involved in cell migration and adhesion .
- Slow Hydrolysis : After binding, this compound undergoes hydrolysis, resulting in an RKIP-butyrate adduct that retains some biological activity .
Biological Effects
This compound has been shown to exert significant effects on cellular functions, particularly in immune cells. Its ability to induce T cell anergy—defined as a state where T cells become functionally unresponsive—is particularly noteworthy.
T Cell Anergy Induction
- Cytokine Production Inhibition : this compound treatment leads to a marked reduction in cytokine production upon antigen recall in both murine and human models. This effect is linked to decreased phosphorylation of extracellular signal-regulated kinases (Erk), a key signaling pathway involved in T cell activation .
- Therapeutic Potential : The compound's ability to inhibit TNF-α production suggests its potential use in managing autoimmune diseases and inflammatory responses .
Case Studies and Research Findings
Several studies have elucidated the biological activity of this compound through various experimental approaches:
Implications for Therapeutic Use
The unique mechanism of action and biological effects of this compound position it as a promising candidate for therapeutic applications:
- Autoimmune Diseases : By inducing T cell anergy and inhibiting excessive cytokine production, this compound may serve as an effective treatment for conditions characterized by overactive immune responses.
- Cancer Therapy : Its ability to disrupt critical signaling pathways involved in tumor progression suggests potential applications in oncology, particularly for cancers where RKIP is implicated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
